3-(methylsulfanyl)-1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine
CAS No.: 1249880-70-3
Cat. No.: VC2852220
Molecular Formula: C5H11N5S
Molecular Weight: 173.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1249880-70-3 |
|---|---|
| Molecular Formula | C5H11N5S |
| Molecular Weight | 173.24 g/mol |
| IUPAC Name | 3-methylsulfanyl-1-(2H-tetrazol-5-yl)propan-1-amine |
| Standard InChI | InChI=1S/C5H11N5S/c1-11-3-2-4(6)5-7-9-10-8-5/h4H,2-3,6H2,1H3,(H,7,8,9,10) |
| Standard InChI Key | FNGAGYWYOUHIGG-UHFFFAOYSA-N |
| SMILES | CSCCC(C1=NNN=N1)N |
| Canonical SMILES | CSCCC(C1=NNN=N1)N |
Introduction
3-(methylsulfanyl)-1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine is a complex organic compound characterized by its unique structural features, which include a tetrazole ring and a methylsulfanyl group. This compound has a molecular formula of C₅H₁₁N₅S and a molecular weight of 173.24 g/mol . The presence of both tetrazole and sulfanyl groups suggests potential applications in medicinal chemistry, particularly in drug design and development.
Synthesis and Preparation
The synthesis of 3-(methylsulfanyl)-1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine typically involves multi-step reactions that require careful control of conditions to ensure high purity and yield. While specific synthesis protocols for this compound are not widely documented, similar compounds often involve the use of tetrazole precursors and alkylation reactions to introduce the methylsulfanyl group.
Potential Applications
Compounds with tetrazole and sulfanyl groups have been explored for their potential biological activities, including antimicrobial and anticancer properties. The unique structural features of 3-(methylsulfanyl)-1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine suggest it could be of interest in medicinal chemistry, particularly for designing new drugs with specific biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume